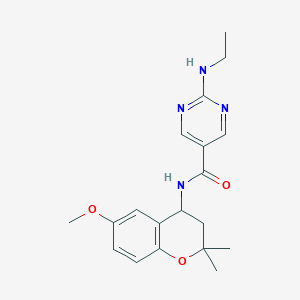![molecular formula C10H12N4O2S B5548578 ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)
ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related triazolopyrimidine compounds involves various methods, including reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives or electrophilic reagents to form triazolo[1,5-c]pyrimidine derivatives with confirmed structures through elemental analysis and spectroscopic data (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been extensively analyzed using various spectroscopic techniques including IR, NMR, and X-ray diffraction. These studies confirm the complex nature of these compounds and their derivatives (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclizations and condensations, leading to a variety of derivatives with different substituents. These reactions often involve interactions with different reagents under specific conditions, showcasing the versatility of triazolopyrimidines in chemical synthesis (Gomha, Muhammad, & Edrees, 2017).
Physical Properties Analysis
The physical properties of triazolopyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are often determined through comprehensive experimental analysis, contributing to the understanding of how these compounds interact in different environments (Sert et al., 2020).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and the ability to undergo specific transformations, are key aspects of triazolopyrimidines. Studies focusing on the reactivity patterns of these compounds provide insights into their potential applications in organic synthesis and medicinal chemistry (Khaligh et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research demonstrates the compound's role in the synthesis of heterocyclic compounds. For instance, the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines was achieved by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, showcasing its utility in creating structurally diverse heterocycles (Westerlund, 1980). Similarly, a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives highlights the compound's versatility in forming pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, confirming its potential in medicinal chemistry (Mohamed, 2021).
Antimicrobial and Antituberculous Activity
The compound and its derivatives have been evaluated for biological activities, including antimicrobial and antituberculous effects. A study synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated them for tuberculostatic activity, identifying promising antituberculous agents (Titova et al., 2019).
Chemical Synthesis and Structural Analysis
The compound's role extends to the exploration of chemical synthesis routes and structural analysis. For example, the synthesis and structures of 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines were studied, showcasing the regioselective reactions that yield these compounds, which were characterized using various spectroscopic techniques (Shikhaliev et al., 2008).
Insecticidal Applications
Innovative research has also investigated the compound's utility in developing new heterocycles with potential insecticidal properties against agricultural pests, such as the cotton leafworm, Spodoptera littoralis, indicating its applicability in agrochemical research (Fadda et al., 2017).
Wirkmechanismus
The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Zukünftige Richtungen
The future directions in the research of these compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury is a promising area of research .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-4-16-8(15)7-5-14-9(11-6(7)2)12-10(13-14)17-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXGAWKMSQHOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)SC)N=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)


![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)
![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)
![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)
